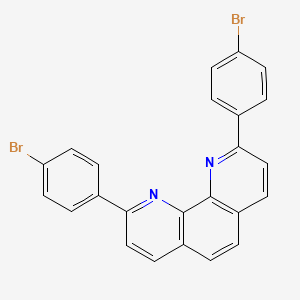
N-Pentacosa-10,12-diynoylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pentacosa-10,12-diynoylglycine is a chemical compound known for its unique structure and properties It is a long-chain fatty acid derivative with a diynoic acid moiety, which contributes to its distinctive chemical behavior
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.
Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
科学的研究の応用
N-Pentacosa-10,12-diynoylglycine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polydiacetylene-containing liposomes and other polymeric materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
作用機序
The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .
類似化合物との比較
Similar Compounds
Pentacosa-10,12-diynoic acid: A precursor to N-Pentacosa-10,12-diynoylglycine, known for its polymerization properties.
Henicosa-2,4-diynylamine: Another diynoic acid derivative with similar polymerization behavior.
Stearic acid derivatives: Compounds with similar long-chain fatty acid structures but different functional groups.
Uniqueness
This compound stands out due to its combination of a long-chain fatty acid with a glycine moiety, providing unique properties for polymerization and interaction with biological membranes. Its ability to undergo color transitions upon irradiation further distinguishes it from other similar compounds .
特性
CAS番号 |
162635-75-8 |
|---|---|
分子式 |
C27H45NO3 |
分子量 |
431.7 g/mol |
IUPAC名 |
2-(pentacosa-10,12-diynoylamino)acetic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31) |
InChIキー |
ZWRGTRWWYGQHQB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


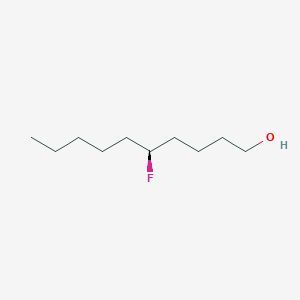
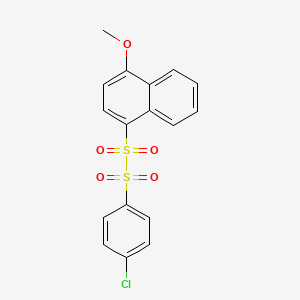
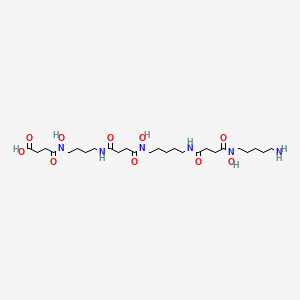


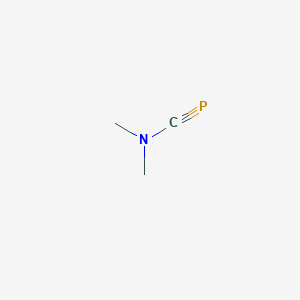
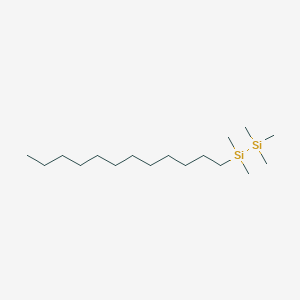
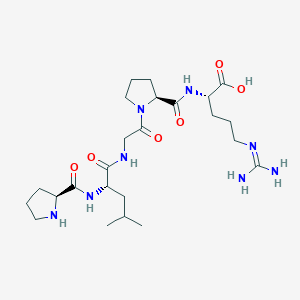
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
